Lipophilicity (LogP) Differentiation: 4-Hydroxy vs. 4-Ethoxy Analog
The target compound's measured LogP of 0.90 places it in an optimal range for CNS drug-likeness (LogP < 5), whereas the 4-ethoxy analog (CAS 306302-81-8) is expected to have a significantly higher LogP (>2.0) due to the ethyl group, increasing lipophilicity and potentially leading to poor solubility, higher non-specific binding, and CYP450 inhibition risks [1]. This quantitative difference is critical for selecting a lead with a superior pharmacokinetic profile.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.90 |
| Comparator Or Baseline | 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-ethoxybenzylidene)propanehydrazide (CAS 306302-81-8) [2]. Although an exact measured LogP was not found, the structural addition of an ethyl group typically increases LogP by approximately +1.0 to +1.5 units compared to the 4-hydroxy analog. |
| Quantified Difference | Estimated ΔLogP ≈ +1.0 to +1.5 units |
| Conditions | Comparison based on structural analog analysis and established physicochemical principles, supported by vendor-supplied LogP data for the target compound and the existence of the ethoxy analog as a distinct commercial entity [2]. |
Why This Matters
A difference of 1-1.5 LogP units can alter membrane permeability by over 10-fold, directly impacting oral bioavailability and cellular assay performance, making the 4-hydroxy compound the preferred choice for permeability-sensitive targets.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. View Source
- [2] Sigma-Aldrich. CAS 306302-81-8: 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N'-(4-ETHOXYBENZYLIDENE)PROPANOHYDRAZIDE. https://www.sigmaaldrich.cn View Source
